molecular formula C11H11F2N3O2S B4836306 N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4836306
M. Wt: 287.29 g/mol
InChI Key: IDTQGBKFVOJINU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group and an ethyl group

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline, ethyl hydrazinecarboxylate, and sulfonyl chloride.

    Formation of Pyrazole Ring: The first step involves the reaction of 2,5-difluoroaniline with ethyl hydrazinecarboxylate to form the pyrazole ring. This reaction is typically carried out in the presence of a base such as sodium ethoxide.

    Sulfonation: The resulting pyrazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide group. This step is usually performed under basic conditions using a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

    Biological Research: It is used as a tool compound in biological studies to investigate the role of sulfonamides in enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as carbonic anhydrase or proteases, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-3-sulfonamide: The position of the sulfonamide group on the pyrazole ring is different, which can influence its interaction with molecular targets.

    N-(3,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide: The fluorine atoms are positioned differently on the phenyl ring, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-11-5-8(12)3-4-10(11)13/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQGBKFVOJINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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